4-(Trifluoromethyl)furan-2(5H)-one
CAS No.: 102854-63-7
Cat. No.: VC7934136
Molecular Formula: C5H3F3O2
Molecular Weight: 152.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102854-63-7 |
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Molecular Formula | C5H3F3O2 |
Molecular Weight | 152.07 g/mol |
IUPAC Name | 3-(trifluoromethyl)-2H-furan-5-one |
Standard InChI | InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2 |
Standard InChI Key | LZEDCESLESUNKB-UHFFFAOYSA-N |
SMILES | C1C(=CC(=O)O1)C(F)(F)F |
Canonical SMILES | C1C(=CC(=O)O1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name for this compound is 3-(trifluoromethyl)-2H-furan-5-one, though it is often referred to as 4-(trifluoromethyl)furan-2(5H)-one due to alternative numbering conventions in furan derivatives . Its molecular formula is C₅H₃F₃O₂, with a molecular weight of 152.07 g/mol. The structure consists of a furan-2(5H)-one core (a γ-lactone) substituted with a trifluoromethyl (-CF₃) group at the 4-position (Figure 1) .
Structural Analysis
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The lactone ring (furan-2(5H)-one) features a ketone group at position 2 and a double bond between positions 3 and 4.
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The electron-withdrawing trifluoromethyl group at position 4 influences the compound’s electronic properties, enhancing stability and modulating reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
While direct synthetic routes to 4-(trifluoromethyl)furan-2(5H)-one are sparsely documented, analogous methods for furanone derivatives provide insight into plausible approaches. A one-pot, three-component reaction involving furan-2(3H)-ones, ortho esters, and amines has been optimized for related compounds . For example:
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Base-Mediated Cyclization:
Trifluoromethylation of furan-2(5H)-one precursors using reagents like CF₃TMS (trimethyl(trifluoromethyl)silane) under basic conditions could yield the target compound . -
Electrophilic Substitution:
Direct introduction of the -CF₃ group via electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent) at the 4-position of furan-2(5H)-one .
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Solvent Polarity: Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction rates by stabilizing intermediates .
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Temperature: Reactions typically proceed under reflux (80–120°C) to overcome kinetic barriers .
Table 1: Synthetic Conditions for Analogous Furanones
Entry | Substrate | Reagent | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
1 | 5-Arylfuran-2(3H)-one | CF₃TMS, K₂CO₃ | DMF | 65–72 | |
2 | Furan-2(5H)-one | Umemoto’s reagent | CH₂Cl₂ | 58 |
Physicochemical Properties
Parameter | Value | Method of Estimation |
---|---|---|
Molecular Weight | 152.07 g/mol | Calculated |
logP | 1.3 | Computational |
Hydrogen Bond Acceptors | 2 | Structural analysis |
Polar Surface Area | 34.1 Ų | Computational |
Research Gaps and Future Directions
Unexplored Synthetic Routes
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Catalytic Asymmetric Synthesis: Enantioselective methods for accessing chiral derivatives remain underdeveloped.
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Green Chemistry Approaches: Solvent-free or microwave-assisted syntheses could improve sustainability .
Biological Screening
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